molecular formula C7H8INO B8451578 1-Ethyl-4-iodo-2(1H)-pyridinone CAS No. 889865-48-9

1-Ethyl-4-iodo-2(1H)-pyridinone

Cat. No.: B8451578
CAS No.: 889865-48-9
M. Wt: 249.05 g/mol
InChI Key: KZFMNBHGELUYLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Ethyl-4-iodo-2(1H)-pyridinone is an organic compound that belongs to the class of pyridinones It is characterized by the presence of an ethyl group at the first position, an iodine atom at the fourth position, and a pyridinone ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-4-iodo-2(1H)-pyridinone typically involves the iodination of a pyridinone precursor. One common method is the reaction of 1-ethyl-2(1H)-pyridinone with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, reagents, and reaction conditions would be carefully controlled to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-4-iodo-2(1H)-pyridinone can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The ethyl group can be oxidized to form carboxylic acids or aldehydes.

    Reduction Reactions: The pyridinone ring can be reduced to form piperidinone derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide, potassium thiolate, or sodium methoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents like potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

    Substitution: Formation of 1-ethyl-4-substituted-2(1H)-pyridinone derivatives.

    Oxidation: Formation of 1-ethyl-4-iodo-2-pyridinecarboxylic acid or 1-ethyl-4-iodo-2-pyridinecarboxaldehyde.

    Reduction: Formation of 1-ethyl-4-iodo-2-piperidinone.

Scientific Research Applications

1-Ethyl-4-iodo-2(1H)-pyridinone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Ethyl-4-iodo-2(1H)-pyridinone depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The iodine atom can participate in halogen bonding, influencing molecular recognition and binding. The pyridinone ring can engage in hydrogen bonding and π-π interactions, affecting the compound’s overall bioactivity.

Comparison with Similar Compounds

Similar Compounds

  • 1-Ethyl-4-chloro-2(1H)-pyridinone
  • 1-Ethyl-4-bromo-2(1H)-pyridinone
  • 1-Ethyl-4-fluoro-2(1H)-pyridinone

Uniqueness

1-Ethyl-4-iodo-2(1H)-pyridinone is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological properties. Iodine is larger and more polarizable than other halogens, leading to stronger halogen bonding interactions and potentially enhanced biological activity. This makes this compound a valuable compound for research and development in various fields.

Properties

CAS No.

889865-48-9

Molecular Formula

C7H8INO

Molecular Weight

249.05 g/mol

IUPAC Name

1-ethyl-4-iodopyridin-2-one

InChI

InChI=1S/C7H8INO/c1-2-9-4-3-6(8)5-7(9)10/h3-5H,2H2,1H3

InChI Key

KZFMNBHGELUYLS-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=CC1=O)I

Origin of Product

United States

Synthesis routes and methods I

Procedure details

1-ethyl-4-iodopyridin-2(1H)-one was prepared from 4-iodopyridin-2(1H)-one and ethyl iodide following a procedure analogous to that described in Example 59 Step 1.
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Synthesis routes and methods II

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